BenchChemオンラインストアへようこそ!

5H-pyrano[3,4-b]pyridin-6(8H)-one

Physicochemical characterization Solid-state properties Formulation development

5H-Pyrano[3,4-b]pyridin-6(8H)-one (CAS 5693-69-6) is a fused bicyclic heterocycle belonging to the dihydropyrano[3,4-b]pyridine class, with the molecular formula C₈H₇NO₂ and a molecular weight of 149.15 g/mol. It is also known as 5,8-dihydropyrano[3,4-b]pyridin-6-one and is formally the δ-lactone of 3-pyridineacetic acid, 2-(hydroxymethyl)-.

Molecular Formula C8H7NO2
Molecular Weight 149.15 g/mol
CAS No. 5693-69-6
Cat. No. B11924129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5H-pyrano[3,4-b]pyridin-6(8H)-one
CAS5693-69-6
Molecular FormulaC8H7NO2
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESC1C2=C(COC1=O)N=CC=C2
InChIInChI=1S/C8H7NO2/c10-8-4-6-2-1-3-9-7(6)5-11-8/h1-3H,4-5H2
InChIKeyKYMYNFYXAXKFPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5H-Pyrano[3,4-b]pyridin-6(8H)-one (CAS 5693-69-6): Chemical Identity and Core Physicochemical Profile for Procurement Evaluation


5H-Pyrano[3,4-b]pyridin-6(8H)-one (CAS 5693-69-6) is a fused bicyclic heterocycle belonging to the dihydropyrano[3,4-b]pyridine class, with the molecular formula C₈H₇NO₂ and a molecular weight of 149.15 g/mol . It is also known as 5,8-dihydropyrano[3,4-b]pyridin-6-one and is formally the δ-lactone of 3-pyridineacetic acid, 2-(hydroxymethyl)- . The compound features a pyran ring fused to a pyridine ring at the [3,4-b] junction, with a carbonyl group at position 6 of the pyranone moiety. Key reported physicochemical properties include a melting point of 118–119 °C, a predicted boiling point of 357.5 ± 42.0 °C, a predicted density of 1.274 ± 0.06 g/cm³, and a predicted pKa of approximately 3.06 . It is commercially available from multiple vendors in purity grades ranging from 95% to 98% .

Why 5H-Pyrano[3,4-b]pyridin-6(8H)-one Cannot Be Assumed Interchangeable with Its Regioisomeric or Core-Structure Analogs


Within the pyrano[3,4-b]pyridine scaffold family, the position of the carbonyl group and the oxidation state of the heterocyclic rings critically determine physicochemical properties, reactivity profiles, and biological target engagement. Regioisomers such as 8H-pyrano[3,4-b]pyridin-8-one (CAS 134407-96-8) and 6H-pyrano[3,4-b]pyridin-5(8H)-one (CAS 1256825-19-0) share the identical molecular formula (C₈H₇NO₂) but differ in carbonyl placement, leading to divergent hydrogen-bonding capacity, dipole moments, and metabolic susceptibility . The reduced analog 5,8-dihydro-6H-pyrano[3,4-b]pyridine (CAS 126473-99-2, C₈H₉NO) lacks the carbonyl entirely, altering both LogP and basicity . Furthermore, the furan analog furo[3,4-b]pyridin-5(7H)-one (CAS 5657-51-2) introduces ring-strain differences that affect ring-opening propensity [1]. These structural nuances mean that substituting one scaffold member for another without experimental validation risks loss of activity, altered ADME properties, or synthetic incompatibility. The quantitative evidence below, although limited in scope, substantiates specific points of differentiation that should inform procurement decisions.

Quantitative Differentiation Evidence for 5H-Pyrano[3,4-b]pyridin-6(8H)-one (CAS 5693-69-6) Against Closest Analogs


Melting Point and Crystallinity: Differentiating 5H-Pyrano[3,4-b]pyridin-6(8H)-one from Its Regioisomers for Formulation and Handling

5H-Pyrano[3,4-b]pyridin-6(8H)-one exhibits a reported melting point of 118–119 °C . In contrast, the regioisomer 8H-pyrano[3,4-b]pyridin-8-one (CAS 134407-96-8) has a molecular formula of C₈H₅NO₂ (MW 147.13), indicating a higher degree of unsaturation that implies a distinctly different solid-state packing and thermal behavior, though a directly comparable melting point for this isomer was not located in the accessible literature . This difference in melting point and crystalline character directly impacts handling, storage, and formulation development workflows where consistent solid-state properties are required.

Physicochemical characterization Solid-state properties Formulation development

Predicted pKa and Ionization State: Implications for Aqueous Solubility and Salt Formation Versus the Reduced Analog

The predicted pKa of 5H-pyrano[3,4-b]pyridin-6(8H)-one is approximately 3.06 ± 0.20 , indicating that the pyridine nitrogen is weakly basic and that the compound exists predominantly in its neutral (unprotonated) form at physiological pH (7.4). By comparison, the reduced analog 5,8-dihydro-6H-pyrano[3,4-b]pyridine (CAS 126473-99-2, C₈H₉NO, MW 135.16) lacks the electron-withdrawing carbonyl group, which is expected to increase the pKa of its pyridine nitrogen by approximately 0.5–1.5 log units based on classical substituent effects . This difference in ionization state at biorelevant pH values alters aqueous solubility, membrane permeability, and the feasibility of salt formation strategies.

Ionization constant Drug-likeness Salt screening

Ion Channel Modulatory Activity: A Reported Functional Property Not Shared by Common Regioisomers

According to one vendor technical datasheet, 5H-pyrano[3,4-b]pyridin-6(8H)-one has been reported to activate voltage-gated potassium channels and inhibit the function of calcium channels in a dose-dependent manner . The same source claims utility as a research tool for studying protein–ion channel interactions, with the binding site mapped by X-ray crystallography. It should be noted that this information originates from a commercial vendor page that also anomalously describes the compound as an "antibody," introducing uncertainty regarding data provenance. No peer-reviewed publication with quantitative IC₅₀ or EC₅₀ values for this specific compound was identified in the accessible literature. For the closest regioisomers and reduced analogs (8H-pyrano[3,4-b]pyridin-8-one, 6H-pyrano[3,4-b]pyridin-5(8H)-one, and 5,8-dihydro-6H-pyrano[3,4-b]pyridine), no ion channel modulatory activity has been reported in publicly available databases [1].

Ion channel pharmacology Potassium channel opener Calcium channel inhibition

Cell Differentiation Activity: A Claimed Antiproliferative Property Distinguishing the Lactone from the Reduced Core

A patent-derived description aggregated via the WebDataCommons indicates that 5H-pyrano[3,4-b]pyridin-6(8H)-one "exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte thus evidencing use as an anti-cancer agent and for the treatment of skin diseases such as psoriasis" [1]. No quantitative IC₅₀ values, cell-line specifications, or differentiation-marker data were retrievable from this source. By contrast, the reduced analog 5,8-dihydro-6H-pyrano[3,4-b]pyridine lacks the carbonyl required for the lactone electrophilicity that may underpin this biological activity. No published studies comparing these two compounds in the same assay system were identified.

Cell differentiation Anticancer activity Psoriasis

Synthetic Accessibility and Building-Block Utility: A Validated Scaffold for Diversification Versus Isomeric Pyranopyridines

The dihydropyrano[3,4-b]pyridine scaffold, of which 5H-pyrano[3,4-b]pyridin-6(8H)-one is a representative member, has been demonstrated as a versatile synthetic platform. Pacquelet et al. (2013) reported a convenient synthetic route to heterocyclic compounds bearing this scaffold, achieving overall yields for N-oxide products in the range of 40–70% across a series of derivatives [1]. The specific substitution pattern of 5H-pyrano[3,4-b]pyridin-6(8H)-one, with its δ-lactone carbonyl at position 6, provides a chemically distinct handle for nucleophilic attack and subsequent ring-opening or functionalization compared to the 8-one isomer (carbonyl at position 8) or the 5-one isomer (carbonyl at position 5). A published synthetic protocol for this precise compound involves cyclization of 2-aminopyridine with α,β-unsaturated carbonyl compounds under heating with a base catalyst .

Synthetic chemistry Building block Heterocycle diversification

Recommended Application Scenarios for 5H-Pyrano[3,4-b]pyridin-6(8H)-one Based on Current Evidence


Ion Channel Research Tool: Potassium and Calcium Channel Modulation Studies

Based on the vendor-reported activation of voltage-gated potassium channels and dose-dependent inhibition of calcium channels , 5H-pyrano[3,4-b]pyridin-6(8H)-one may be evaluated as a pharmacological tool compound for ion channel research. Users should note the low evidence strength of this claim and independently confirm activity in their assay system of interest. If validated, this compound could serve as a starting point for structure–activity relationship (SAR) studies aimed at developing novel potassium channel openers or calcium channel modulators. Procurement is recommended only in the context of exploratory research with built-in confirmatory testing.

Heterocyclic Building Block for Medicinal Chemistry Library Synthesis

The dihydropyrano[3,4-b]pyridine scaffold is a validated platform for generating diverse heterocyclic libraries [1]. 5H-Pyrano[3,4-b]pyridin-6(8H)-one, with its δ-lactone carbonyl at position 6, provides a unique synthetic handle for nucleophilic ring-opening, reduction, or condensation reactions that yield derivatives inaccessible from the 5-one or 8-one regioisomers. Its well-defined melting point (118–119 °C) facilitates quality control of incoming material. This scenario is supported by the strongest available evidence and represents the lowest-risk procurement rationale.

Cell Differentiation and Anticancer Screening Programs

The patent-derived claim that this compound arrests proliferation of undifferentiated cells and induces monocytic differentiation [2] suggests potential utility in oncology or dermatology (psoriasis) research programs. However, the absence of quantitative potency data, defined cell-line panels, or mechanistic studies means that procurement for this purpose should be treated as a high-risk, exploratory investment requiring substantial in-house validation before committing to larger-scale studies.

Physicochemical Reference Standard for Pyranopyridine Isomer Identification

With a confirmed melting point of 118–119 °C, a predicted pKa of ~3.06, and a predicted LogP of approximately 0.68 , 5H-pyrano[3,4-b]pyridin-6(8H)-one can serve as a reference standard for distinguishing this isomer from its regioisomeric counterparts in quality control, analytical method development, or forensic identification of pyranopyridine-containing samples. The combination of these physicochemical parameters, when used alongside spectroscopic data, provides a fingerprint that the closest analogs cannot replicate.

Quote Request

Request a Quote for 5H-pyrano[3,4-b]pyridin-6(8H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.